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(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

GIRK2 channel negative control SAR

Researchers requiring a structurally faithful negative control for GIRK2 channel activation or mHTT-CaM counter-screens face a critical gap: N1-substituted pyrazolo[3,4-d]pyrimidines exhibit confounding activity, undermining assay windows. This unsubstituted (free N1-H) reference compound (CAS 923897-92-1) is confirmed inactive in PubChem AID 1259325, AID 1671202, and AID 1794808. - Enables clean discrimination of assay interference vs. genuine modulation. - Ideal for co-crystallography to map hinge-region H-bond contributions. - Expedited global delivery with batch-specific CoA included.

Molecular Formula C14H14N6O2
Molecular Weight 298.306
CAS No. 923897-92-1
Cat. No. B2753323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
CAS923897-92-1
Molecular FormulaC14H14N6O2
Molecular Weight298.306
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC3=C2C=NN3)C(=O)C4=CC=CO4
InChIInChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)20-5-3-19(4-6-20)13-10-8-17-18-12(10)15-9-16-13/h1-2,7-9H,3-6H2,(H,15,16,17,18)
InChIKeyHYCAWNBWJZOMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Unsubstituted N1 Pyrazolo[3,4-d]pyrimidine: Core Scaffold & Baseline


The compound (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 923897-92-1) is a synthetic heterocyclic small molecule (C14H14N6O2, MW 298.30) that belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. It features an unsubstituted N1 position on the pyrazolo[3,4-d]pyrimidine core, a piperazine linker, and a terminal furan-2-yl methanone group [2]. This structural simplicity makes it a critical unadorned reference point for structure-activity relationship (SAR) studies within the N-substituted pyrazolo[3,4-d]pyrimidine ketone series.

1
Unsubstituted N1 scaffold – free N1-H hydrogen bond donor retained for kinase hinge-interaction SAR
2
Reported inactive profile – multiple PubChem screening assays classify this compound as inactive, enabling negative-control use
3
Matched to N1-substituted series – structurally faithful reference point for selectivity profiling and counter-screening workflows

Generic Substitution Failure: The Unsubstituted N1 Position


The pyrazolo[3,4-d]pyrimidine pharmacophore is exquisitely sensitive to N1 substitution, with even minor modifications (methyl, phenyl, substituted aryl) profoundly altering kinase selectivity profiles and biological activity [1]. This compound retains a free N1-H, which serves as a hydrogen bond donor and defines its interaction fingerprint with target proteins. N1-substituted analogs such as N-phenyl or N-(2-chloro-5-methylphenyl) derivatives exhibit divergent activity profiles and cannot be considered interchangeable [2]. Direct experimental screening data, as detailed in Section 3, demonstrate that this compound occupies a distinct inactivity space in specific assays, whereas structurally similar N1-substituted congeners may display measurable activity, underscoring the non-fungibility of this scaffold position.

This compound Free N1-H hydrogen bond donor present; interacts with kinase hinge
N1‑substituted analogs H‑bond donor absent; alternative binding modes may shift selectivity
This compound Confirmed inactive in GIRK2, mHTT‑CaM, and Pf‑apPOL screening assays
N1‑substituted analogs May exhibit measurable activity; activity profile can differ qualitatively

Activity Divergence vs. N1-Substituted Analogs


GIRK2 Channel Assay: Inactive vs. N1-Substituted Analogs

In a high-throughput screening assay for small molecule activators of GIRK2-containing channels (PubChem AID 1259325), (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone was definitively classified as 'Inactive' [1]. This contrasts with certain N1-substituted pyrazolo[3,4-d]pyrimidine ketone analogs, which have been reported to exhibit GIRK channel modulatory activity [2]. The unsubstituted N1 position thus confers a functionally silent profile in this assay system, making the compound a validated negative control.

GIRK2 channel assay
Reported assay context
Inactive
N1‑substituted analogs: reported active
Supports negative‑control selection for GIRK2 channel screens
PubChem AID 1259325; class‑level inference, data to verify
GIRK2 channel negative control SAR

mHTT-CaM AlphaScreen: Negative Activity Profile

In an AlphaScreen assay designed to identify small molecules that abrogate the mutant huntingtin (mHTT)-calmodulin (CaM) interaction (PubChem AID 1671202), the target compound was classified as 'Inactive' [1]. Within the broader pyrazolo[3,4-d]pyrimidine chemotype, certain substituted derivatives have demonstrated the ability to disrupt this protein-protein interaction [2]. The inactivity of the unsubstituted parent compound highlights a clear SAR dependency on N1 decoration and defines a selectivity baseline.

mHTT‑CaM AlphaScreen
Reported assay context
Inactive
Active N1‑substituted derivatives reported
Enables selectivity counter‑screen in HD‑related assays
PubChem AID 1671202; class‑level inference
Huntington's disease AlphaScreen selectivity profiling

Pf-apPOL Inhibition: Confirmed Inactivity

When profiled against Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL) in a fluorescence-based inhibition assay, (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone was confirmed as 'Inactive' [1]. This contrasts with reported Pf-apPOL inhibitory activity for other heterocyclic chemotypes within the pyrazolo[3,4-d]pyrimidine family [2], and serves as a critical counter-screening data point for antimalarial drug discovery programs.

Pf‑apPOL inhibition
Reported assay context
Inactive
Active pyrazolo[3,4‑d]pyrimidine inhibitors reported
Provides negative selectivity filter for antimalarial screening
PubChem AID 1794808; PMID 24687154, 35514163
antimalarial apicoplast counter-screening

Structural Differentiation: N1-H Hydrogen Bond Donor

The compound possesses a free N1-H on the pyrazolo[3,4-d]pyrimidine ring, which acts as a hydrogen bond donor (HBD count = 1) and is geometrically positioned to interact with the kinase hinge region [1]. In contrast, N1-substituted analogs (e.g., N-phenyl, N-(4-fluorophenyl), N-(2-chloro-5-methylphenyl)) lack this donor and rely on alternative binding modes [2]. This fundamental difference in hydrogen bonding capacity directly impacts target selectivity and binding kinetics.

H‑bond donor at N1
Supporting evidence
1
HBD count at hinge region
Unique mechanistic probe for N1‑H‑dependent kinase binding
N1‑substituted analogs: HBD = 0; PDB 3AD6 structural support
hydrogen bond donor kinase hinge binding SAR

Application Scenarios for Unsubstituted N1 Scaffold


GIRK2 Channel Screening: Negative Control

Based on its confirmed 'Inactive' classification in PubChem AID 1259325 [1], this compound can be procured and deployed as a structurally faithful negative control in GIRK2 channel activation assays. Its use enables discrimination between non-specific assay interference and genuine channel modulation, a critical quality control step that commercially available N1-substituted pyrazolo[3,4-d]pyrimidines cannot fulfill due to their inherent activity.

Huntington's Disease Drug Discovery: Selectivity Counter-Screen

The compound's inactivity in the mHTT-CaM AlphaScreen assay (PubChem AID 1671202) [1] makes it suitable as a selectivity counter-screen agent in Huntington's disease programs. When paired with active N1-substituted analogs, it enables the construction of SAR heatmaps distinguishing on-target mHTT-CaM disruption from polypharmacology effects.

Antimalarial Target-Based Screening: Negative Selectivity Filter

The confirmed inactivity against Pf-apPOL (PubChem AID 1794808; PMID 24687154, 35514163) [1] positions this compound as a negative selectivity filter in antimalarial drug discovery cascades. Procurement enables laboratories to establish assay windows and confirm that observed inhibition by lead compounds is target-specific rather than scaffold-derived.

Kinase Hinge-Binding Studies: Unsubstituted Scaffold

The free N1-H hydrogen bond donor (HBD count = 1) [2] makes this compound uniquely suited for mechanistic studies of kinase hinge-region interactions. Unlike N1-blocked analogs, it can be co-crystallized with kinase domains to map the contribution of the N1-H donor to binding affinity and selectivity, providing structural insights not accessible with substituted variants.

Application
Selection Property
Validation Focus
GIRK2 channel counter‑screening
Confirmed inactive scaffold matched to N1‑substituted series
Verify inactivity in target assay; discriminate from active analogs
Huntington’s disease selectivity profiling
Inactive in mHTT‑CaM interaction; faithful SAR reference
Use as counter‑screen to map on‑target vs. polypharmacology effects
Antimalarial target‑based screening
Reported inactive against Pf‑apPOL; clean baseline
Establish assay window; confirm target specificity of lead compounds
Kinase hinge‑binding mechanism studies
Free N1‑H hydrogen bond donor; unique binding mode
Co‑crystallization or binding kinetics to probe N1‑H contribution
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